molecular formula C20H44O2Sn B14313205 Stannane, tributyl[1-(methoxymethoxy)hexyl]- CAS No. 113248-97-8

Stannane, tributyl[1-(methoxymethoxy)hexyl]-

Cat. No.: B14313205
CAS No.: 113248-97-8
M. Wt: 435.3 g/mol
InChI Key: NPUTXZSFXNVDMR-UHFFFAOYSA-N
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Description

Stannane, tributyl[1-(methoxymethoxy)hexyl]- (CAS Number: 113248-97-8) is a chemical compound with the empirical formula C15H34O2Sn. It belongs to the class of organotin compounds and contains a tin atom bonded to three butyl groups and a unique methoxymethoxyhexyl group . This compound is used in various applications due to its interesting properties.

Preparation Methods

Synthetic Routes:: The synthesis of tributyl[1-(methoxymethoxy)hexyl]- stannane involves the reaction of tributyltin chloride with the corresponding alcohol, 1-(methoxymethoxy)hexanol. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane .

Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers typically follow the synthetic route mentioned above to produce this compound on a larger scale.

Chemical Reactions Analysis

Tributyl[1-(methoxymethoxy)hexyl]- stannane can undergo various chemical reactions:

    Substitution Reactions: It can participate in substitution reactions, where the butyl groups are replaced by other functional groups.

    Redox Reactions: Oxidation and reduction reactions involving the tin center are possible.

    Hydrolysis: The compound can react with water to form tributyltin hydroxide.

    Coordination Chemistry: It can coordinate with other metal ions or ligands.

Common reagents include Lewis acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

Chemistry::

    Catalysis: Tributyl[1-(methoxymethoxy)hexyl]- stannane serves as a catalyst in various organic transformations.

    Organometallic Chemistry: Researchers study its reactivity and coordination behavior.

Biology and Medicine::

    Antifungal Properties: Some organotin compounds exhibit antifungal activity.

    Biological Interactions: Investigating its interactions with biological systems.

Industry::

    Polymer Chemistry: Used as a catalyst or stabilizer in polymerization reactions.

    Surface Modification: Applied in surface treatments and coatings.

Mechanism of Action

The exact mechanism by which tributyl[1-(methoxymethoxy)hexyl]- stannane exerts its effects remains an active area of research. It likely involves interactions with cellular components, enzymes, or receptors.

Properties

CAS No.

113248-97-8

Molecular Formula

C20H44O2Sn

Molecular Weight

435.3 g/mol

IUPAC Name

tributyl-[1-(methoxymethoxy)hexyl]stannane

InChI

InChI=1S/C8H17O2.3C4H9.Sn/c1-3-4-5-6-7-10-8-9-2;3*1-3-4-2;/h7H,3-6,8H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

NPUTXZSFXNVDMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(OCOC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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